molecular formula C21H30N2O5 B580545 (2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 1246639-53-1

(2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B580545
CAS No.: 1246639-53-1
M. Wt: 390.48
InChI Key: KEXKZZSHCPPTLW-YKOWGRMDSA-N
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Description

(2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.48. The purity is usually 95%.
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Biological Activity

The compound (2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by multiple functional groups, including hydroxyl, carboxylate, and carbonyl moieties. Its stereochemistry is defined by the (2S,4S) configuration, which influences its interactions with biological targets.

  • Molecular Formula : C21H30N2O5
  • Molecular Weight : 390.473 g/mol
  • Density : Approximately 1.2 g/cm³

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring with methoxyphenyl groupPotential neuroprotective and anti-inflammatory
Pyrrolidine Derivative ASimilar pyrrolidine ringAntimicrobial
Pyrrolidine Derivative BHydroxylated variantNeuroprotective
Pyrrolidine Derivative CDifferent substituents on phenolAntioxidant

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes involved in various physiological processes. Techniques such as molecular docking and binding affinity assays are commonly employed to elucidate these interactions.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound in various models:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines. The compound was shown to reduce cell death induced by reactive oxygen species (ROS) through the activation of survival pathways.
  • Anti-inflammatory Activity : Animal models of inflammation revealed that the compound significantly reduces pro-inflammatory cytokine levels, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, warranting further investigation into its use as an antibiotic agent.

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting materials undergo cyclization reactions facilitated by appropriate catalysts.
  • Functional Group Modifications : Subsequent reactions introduce hydroxyl and methoxy groups while maintaining stereochemical integrity.
  • Purification : High-performance liquid chromatography (HPLC) is often used for purification to ensure the final product's quality.

Properties

IUPAC Name

tert-butyl (2S,4S)-4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-21(2,3)28-20(26)23-13-15(24)12-18(23)19(25)22-11-5-6-17(22)14-7-9-16(27-4)10-8-14/h7-10,15,17-18,24H,5-6,11-13H2,1-4H3/t15-,17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXKZZSHCPPTLW-YKOWGRMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCCC2C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCCC2C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.